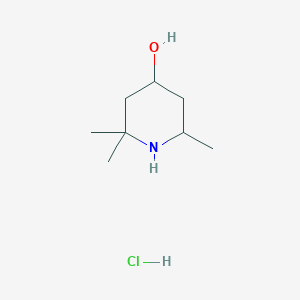![molecular formula C20H15FO2 B15204314 4-(Benzyloxy)-2'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15204314.png)
4-(Benzyloxy)-2'-fluoro[1,1'-biphenyl]-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzyloxy)-2’-fluoro[1,1’-biphenyl]-3-carbaldehyde is an organic compound that features a biphenyl structure with a benzyloxy group at the 4-position, a fluorine atom at the 2’-position, and an aldehyde group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2’-fluoro[1,1’-biphenyl]-3-carbaldehyde typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene.
Introduction of the benzyloxy group: This step involves the etherification of the biphenyl intermediate with benzyl alcohol under basic conditions.
Formylation: The final step involves the formylation of the biphenyl intermediate to introduce the aldehyde group, which can be achieved using Vilsmeier-Haack reaction conditions.
Industrial Production Methods
Industrial production of 4-(Benzyloxy)-2’-fluoro[1,1’-biphenyl]-3-carbaldehyde would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(Benzyloxy)-2’-fluoro[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products
Oxidation: 4-(Benzyloxy)-2’-fluoro[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4-(Benzyloxy)-2’-fluoro[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
4-(Benzyloxy)-2’-fluoro[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Materials Science: It can be used in the design and synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
作用機序
The mechanism of action of 4-(Benzyloxy)-2’-fluoro[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The benzyloxy and fluorine groups can enhance binding affinity and specificity to molecular targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins.
類似化合物との比較
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a fluorine atom.
4-(Benzyloxy)-2-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of a fluorine atom.
4-(Benzyloxy)-2-methylbenzaldehyde: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
4-(Benzyloxy)-2’-fluoro[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to participate in specific interactions with biological targets.
特性
分子式 |
C20H15FO2 |
|---|---|
分子量 |
306.3 g/mol |
IUPAC名 |
5-(2-fluorophenyl)-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C20H15FO2/c21-19-9-5-4-8-18(19)16-10-11-20(17(12-16)13-22)23-14-15-6-2-1-3-7-15/h1-13H,14H2 |
InChIキー |
PKSGVTGLNZEKDL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC=CC=C3F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


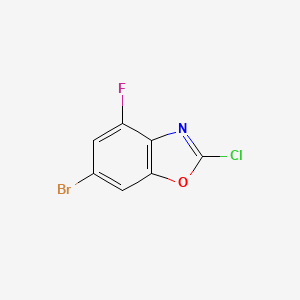
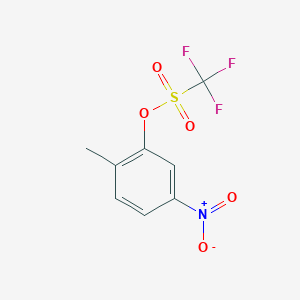
![2-(Chloromethyl)benzo[d]oxazole-6-methanol](/img/structure/B15204244.png)
![1-(2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-yl) ethanone](/img/structure/B15204248.png)

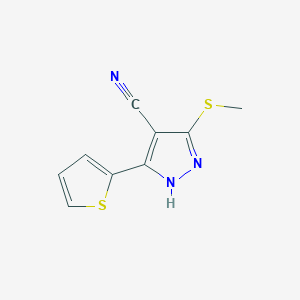

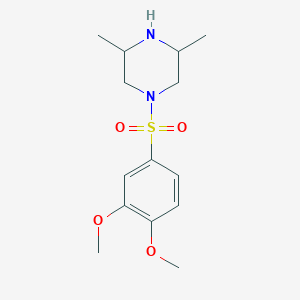

![2-(Difluoromethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B15204297.png)

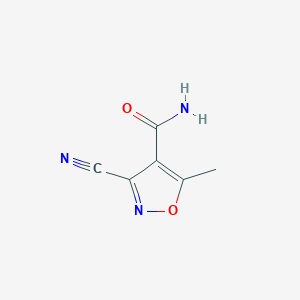
![7-Bromo-2,6-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B15204324.png)
